molecular formula C20H23F6N7O3 B2742868 Atamparib CAS No. 2381037-82-5

Atamparib

Cat. No. B2742868
M. Wt: 523.44
InChI Key: UQZCQKXJAXKZQH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atamparib, also known as RBN-2397, is a small molecule inhibitor that targets PARP7 . It potentially induces type I interferon signaling, which may lead to an immune response and tumor regression . It is currently under clinical development by Ribon Therapeutics and is in Phase II for various conditions including Head And Neck Squamous Cell Carcinoma (HNSC) and Breast Cancer .


Physical And Chemical Properties Analysis

Atamparib has a molecular weight of 523.43 . The CAS Registry Number is 2381037-82-5 . Unfortunately, the search results do not provide further details on the physical and chemical properties of Atamparib.

Scientific Research Applications

  • Cancer Therapy (Precision Medicine)

    • Results : Improved outcomes in patients with BRCA1/2 mutations, especially in breast and ovarian cancers .
  • PARP7 Inhibition for Immunity and Cancer Treatment

    • Results : Potential for novel therapeutic strategies .

Safety And Hazards

Atamparib is considered very toxic if swallowed and irritating to the skin. It poses a risk of serious damage to the eyes and health by prolonged exposure. There’s also a possible risk of impaired fertility and harm to unborn children .

Future Directions

Atamparib is currently in Phase II for various conditions including Head And Neck Squamous Cell Carcinoma (HNSC) and Breast Cancer . According to GlobalData, Phase II drugs for these conditions have a phase transition success rate (PTSR) indication benchmark for progressing into Phase III .

properties

IUPAC Name

4-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F6N7O3/c1-12(30-14-10-29-31-17(35)16(14)20(24,25)26)11-36-7-2-15(34)32-3-5-33(6-4-32)18-27-8-13(9-28-18)19(21,22)23/h8-10,12H,2-7,11H2,1H3,(H2,30,31,35)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZCQKXJAXKZQH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F6N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atamparib

CAS RN

2381037-82-5
Record name Atamparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2381037825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atamparib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1MW2ME77A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
S Zhang, Y Zhang, Z Wang, L Qing, S Fu, J Xu… - European Journal of …, 2023 - Elsevier
PARP7 has emerged as a promising anti-tumor target due to its crucial roles in nucleic acid sensing and immune regulation. Herein, we explored the structural-activity relationship of …
Number of citations: 3 www.sciencedirect.com
MG Nizi, C Sarnari, O Tabarrini - Molecules, 2023 - mdpi.com
The identification of new targets to address unmet medical needs, better in a personalized way, is an urgent necessity. The introduction of PARP1 inhibitors into therapy, almost ten …
Number of citations: 1 www.mdpi.com
A Thakur, M Rana, J Mathew, S Nepali, CH Pan… - Bioorganic …, 2023 - Elsevier
Diverse drug design strategies viz. molecular hybridization, substituent installation, scaffold hopping, isosteric replacement, high-throughput screening, induction and separation of …
Number of citations: 1 www.sciencedirect.com
L Wanga, Q Mab, RX Yaoa, J Liua - notch-receptor.com
Lung cancer is the leading cause of cancer deaths worldwide, mainly because it is usually in the advanced stage at the time of diagnosis. Although great progress has been made in the …
Number of citations: 0 notch-receptor.com
J Barrios-González, RU Miranda - ly294002inhibitor.com
Statins are a group of extremely successful drugs that lower cholesterol levels in blood; decreasing the risk of heath attack or stroke. In recent years, statins have also been reported to …
Number of citations: 0 ly294002inhibitor.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.